molecular formula C5H9NO2S2 B8553156 Methyl 2-carboxyethyldithiocarbamate

Methyl 2-carboxyethyldithiocarbamate

Cat. No. B8553156
M. Wt: 179.3 g/mol
InChI Key: PBBKFUOGKZPENI-UHFFFAOYSA-N
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Patent
US04220644

Procedure details

β-Alanine (17.8 g., 0.2 mol.) was added to a solution of 22.4 g. (0.4 mol.) of potassium hydroxide in 500 ml. of water at 25°. Carbon disulfide (12.2 ml., 0.2 mol.) was added and the reaction mixture was refluxed for three hours. The mixture was cooled, 28.4 g. (0.2 mol.) of methyl iodide and 500 ml. of ethanol were added and the resulting mixture was stirred for 30 minutes. The precipitate was collected by filtration, the filtrate was concentrated and the aqueous residue was combined with the solid material and brought to pH 8.5-9 by addition of 10% aqueous sodium hydroxide. The resulting suspension was extracted with ethyl acetate. Ethyl acetate was added to the aqueous phase which was then acidified to pH 1.5 with 6N hydrochloric acid. The layers were separated and the aqueous phase was extracted with ethyl acetate. The ethyl acetate extracts were combined, dried (MgSO4) and evaporated to dryness to give methyl 2-carboxyethyldithiocarbamate.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+].[C:9](=[S:11])=[S:10].[CH3:12]I>C(O)C.O>[C:4]([CH2:3][CH2:2][NH:1][C:9](=[S:11])[S:10][CH3:12])([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
NCCC(=O)O
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
0.2 mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25°
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
brought to pH 8.5-9 by addition of 10% aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the aqueous phase which
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)CCNC(SC)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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